molecular formula C10H10F3NO2 B7937852 2-(Dimethylamino)-4-(trifluoromethyl)benzoic acid

2-(Dimethylamino)-4-(trifluoromethyl)benzoic acid

Cat. No.: B7937852
M. Wt: 233.19 g/mol
InChI Key: PRQHVBIGZISPNM-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-(trifluoromethyl)benzoic acid is a chemical compound characterized by its unique structure, which includes a dimethylamino group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-4-(trifluoromethyl)benzoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-(trifluoromethyl)benzoic acid as the starting material.

  • Dimethylation: The carboxylic acid group is first converted to an acid chloride using thionyl chloride (SOCl₂). This is followed by the reaction with dimethylamine to introduce the dimethylamino group.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as the corresponding carboxylic acid anhydride.

  • Reduction: Reduction reactions can lead to the formation of the corresponding alcohols or amines.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acid anhydrides and other oxidized derivatives.

  • Reduction Products: Alcohols and amines derived from the reduction of the carboxylic acid group.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-4-(trifluoromethyl)benzoic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Dimethylamino)-4-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound's binding affinity and reactivity, while the dimethylamino group can affect its solubility and biological activity. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

2-(Dimethylamino)-4-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:

  • 2-(Dimethylamino)benzoic acid: Lacks the trifluoromethyl group.

  • 4-(Trifluoromethyl)benzoic acid: Lacks the dimethylamino group.

  • 2-(Dimethylamino)-4-methylbenzoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

Properties

IUPAC Name

2-(dimethylamino)-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-14(2)8-5-6(10(11,12)13)3-4-7(8)9(15)16/h3-5H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQHVBIGZISPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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